4-Amino-2,3-xylenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143549. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKPLLYABUUFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184947 | |

| Record name | 4-Amino-2,3-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3096-69-3 | |

| Record name | 4-Amino-2,3-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3096-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,3-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2,3-xylenol chemical properties and structure

Abstract

4-Amino-2,3-xylenol (IUPAC Name: 4-Amino-2,3-dimethylphenol; CAS No: 3096-69-3) is a substituted aminophenol that serves as a versatile chemical intermediate. Its unique structure, featuring a phenol ring substituted with an amine and two adjacent methyl groups, provides a valuable scaffold for organic synthesis. The strategic placement of the hydroxyl and amino functionalities imparts a distinct reactivity profile, making it a molecule of interest for researchers in medicinal chemistry, materials science, and dye synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic spectral data, and known applications, with a focus on providing practical, field-proven insights for laboratory professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature, with its color ranging from white to brown, often darkening upon exposure to air and light due to the oxidation-prone nature of the aminophenol moiety.[1][2] Understanding its fundamental properties is the first step in its effective application.

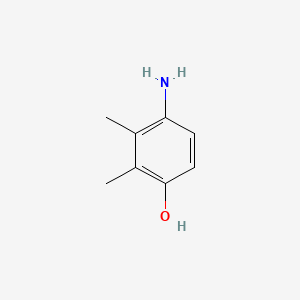

Structure and Identification

The molecule consists of a benzene ring co-functionalized with hydroxyl and amino groups at positions 1 and 4, respectively, and two methyl groups at the ortho and meta positions (2 and 3) relative to the hydroxyl group. This specific substitution pattern dictates its steric and electronic properties.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification.

| Property | Value | Source(s) |

| IUPAC Name | 4-Amino-2,3-dimethylphenol | [2] |

| Synonyms | 4-Amino-2,3-dimethylphenol, 4-Hydroxy-2,3-dimethylaniline | [1][3] |

| CAS Number | 3096-69-3 | [2] |

| Molecular Formula | C₈H₁₁NO | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| Appearance | White to gray to brown powder or crystals | [1] |

| Melting Point | 170-177 °C (with decomposition) | [1] |

| Boiling Point | 296.3 ± 28.0 °C (Predicted) | [5] |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 10.70 ± 0.23 (Predicted) | [5] |

| Solubility | Soluble in Methanol. Less soluble in water. | [3][5] |

Qualitative Solubility Profile & Determination Protocol

While quantitatively exact solubility data is sparse in the literature, qualitative assessments indicate good solubility in polar organic solvents like methanol.[5] For drug development and process chemistry, a precise understanding of solubility is non-negotiable. Below is a self-validating protocol for determining the quantitative solubility of this compound in various laboratory solvents.

Protocol: Quantitative Solubility Determination by HPLC

-

Objective: To determine the solubility (in mg/mL) of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

-

Causality: This protocol uses the shake-flask method, a gold standard for solubility measurement, which ensures that an equilibrium between the solid and liquid phases is reached. HPLC is used for quantification due to its high sensitivity and specificity.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., ~50 mg, accurately weighed) to several 2 mL vials. The key is to ensure undissolved solid remains at the end, confirming saturation.

-

Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, THF, DMSO, Water).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 25 °C. Agitate for 24 hours. Scientist's Note: A 24-hour period is typically sufficient to reach equilibrium, but for novel systems, it is prudent to test a second time point (e.g., 48 hours) to ensure the concentration has plateaued.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration & Dilution: Carefully withdraw an aliquot (e.g., 100 µL) from the supernatant of each vial using a syringe fitted with a 0.22 µm PTFE filter. This step is critical to remove all particulate matter. Immediately dilute the filtrate with a known volume of a suitable mobile phase (e.g., 900 µL) to prevent precipitation.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. Prepare a calibration curve using standards of this compound of known concentrations.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Caption: Experimental workflow for solubility determination.

Synthesis of this compound

The most common and logical synthetic route to this compound begins with the commercially available precursor, 2,3-dimethylphenol. The synthesis is a two-step process involving an electrophilic aromatic substitution to install a nitrogen-containing functional group, followed by a reduction.

Caption: Two-step synthesis pathway for this compound.

Step 1: Nitration of 2,3-Dimethylphenol

-

Objective: To regioselectively install a nitro group at the C4 position of 2,3-dimethylphenol, yielding 2,3-dimethyl-4-nitrophenol.

-

Causality: The hydroxyl group is a powerful ortho-, para-director. The C4 position (para) is sterically unhindered compared to the C6 position (ortho to -OH and adjacent to a methyl group), making it the major product under controlled conditions. Using a nitrating mixture (HNO₃/H₂SO₄) at low temperatures minimizes side reactions and prevents over-nitration.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethylphenol (1.0 eq) in a minimal amount of glacial acetic acid or concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethylphenol. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.[6]

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

Quenching & Isolation: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude 2,3-dimethyl-4-nitrophenol will precipitate as a yellow solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the desired intermediate.[6]

Step 2: Reduction of 2,3-Dimethyl-4-nitrophenol

-

Objective: To reduce the nitro group of the intermediate to an amino group, yielding the final product.

-

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction that avoids the use of harsh, stoichiometric metal-acid reducing agents, simplifying workup. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[5]

Step-by-Step Protocol:

-

Reaction Setup: To a flask suitable for hydrogenation, add 2,3-dimethyl-4-nitrophenol (1.0 eq) and ethanol (approx. 40 mL per 2g of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere (e.g., Nitrogen or Argon) if dry.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

-

Reaction: The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 4-6 hours).

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol or dichloromethane (DCM).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield this compound, typically as a brown powder.[5] The product can be used as is or further purified if necessary.

Spectroscopic Characterization

Structural confirmation is paramount. The following data provides a benchmark for validating the identity and purity of synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule. The following assignments are based on experimental data for a sample dissolved in DMSO-d₆.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.10 | br s | 1H | Phenolic -OH | Broad singlet, exchangeable with D₂O. |

| 6.40 | d, J=8.1 Hz | 1H | Aromatic H-5 | Doublet, coupled to H-6. |

| 6.32 | d, J=8.1 Hz | 1H | Aromatic H-6 | Doublet, coupled to H-5. |

| 4.06 | s | 2H | Amino -NH₂ | Singlet, exchangeable with D₂O. |

| 2.01 | s | 3H | Methyl C3-CH₃ | Singlet, no adjacent protons. |

| 1.94 | s | 3H | Methyl C2-CH₃ | Singlet, no adjacent protons. |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C1 (C-OH) | Aromatic carbon attached to electronegative oxygen. |

| ~140 | C4 (C-NH₂) | Aromatic carbon attached to nitrogen. |

| ~125 | C2 (C-CH₃) | Substituted aromatic carbon. |

| ~122 | C3 (C-CH₃) | Substituted aromatic carbon. |

| ~115 | C6 | Aromatic CH, ortho to C-OH. |

| ~113 | C5 | Aromatic CH, meta to C-OH. |

| ~15 | C3-CH₃ | Aliphatic methyl carbon. |

| ~12 | C2-CH₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic stretches from the hydroxyl and amino groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, Broad | O-H and N-H stretching vibrations. The two N-H stretches (asymmetric and symmetric) of the primary amine often appear as two distinct peaks atop the broad O-H signal.[7] |

| 3050 - 3000 | Medium | Aromatic C-H stretching. |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (from methyl groups). |

| 1620 - 1580 | Strong | N-H bending (scissoring) vibration of the primary amine.[7] |

| 1500 - 1400 | Strong | Aromatic C=C ring stretching vibrations. |

| 1300 - 1200 | Strong | Aromatic C-O stretching. |

| ~1275 | Strong | Aromatic C-N stretching.[7] |

Mass Spectrometry (EI)

Under electron ionization (EI), this compound will exhibit a clear molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Rationale |

| 137 | [M]⁺˙ | Molecular Ion Peak. This is the most important peak for confirming the molecular weight. |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 109 | [M - CO]⁺˙ | Loss of carbon monoxide, a common fragmentation pathway for phenols.[1] |

| 108 | [M - HCO]⁺ | Loss of a formyl radical (CHO), also characteristic of phenols.[1] |

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its two primary functional groups. It behaves as a weak base due to the amino group and a weak acid due to the phenolic hydroxyl group.[8]

-

Amine Group Reactivity: The primary aromatic amine can undergo diazotization when treated with nitrous acid (NaNO₂/HCl) to form a diazonium salt. This intermediate is highly reactive and can be used in Sandmeyer-type reactions to introduce a wide variety of functional groups. It can also be acylated, alkylated, or used as a nucleophile in condensation reactions.

-

Phenolic Group Reactivity: The hydroxyl group can be alkylated to form ethers (e.g., Williamson ether synthesis) or acylated to form esters. It also strongly activates the aromatic ring towards further electrophilic substitution, although this is often complicated by the presence of the competing amino group.

Applications in Research and Development:

While not as prominent as simpler aminophenols like paracetamol, substituted aminophenols are a cornerstone of medicinal chemistry.[9] They serve as valuable starting materials and scaffolds.

-

Oncology Drug Development: Para-aminophenol derivatives are key precursors in the synthesis of various oncology drugs, including tyrosine kinase inhibitors like Cabozantinib.[10] The structural motif of this compound makes it a candidate for building block libraries aimed at discovering new kinase inhibitors where the dimethyl substitution pattern can probe specific pockets of an enzyme's active site.

-

Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers. The combination of hydroxyl and amino groups on the same ring can enhance this activity. Substituted aminophenols are often evaluated for their potential to mitigate oxidative stress.[11]

-

Dye and Polymer Synthesis: The ability of the amino group to be diazotized and coupled makes this molecule a potential precursor for specialized azo dyes.[8] Furthermore, aminophenols are used in the synthesis of high-performance polymers and resins.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Measures:

-

Storage: Store in a cool, dark place under an inert atmosphere, as the compound is sensitive to air and light.[5]

References

- Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry, 63(8), 2314-2323.

-

Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

Kajay Remedies. (2024, May 10). Role of Para Aminophenol in Oncology Drug Development. Retrieved from [Link]

- Nguyen, D. V., Tran, L. D., Vu, P. U. N., Van Meervelt, L., Nguyen, M. N. T., Ngo, A. L., & Duong, H. Q. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Organic Synthesis, 22(6), 754-768.

-

Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from [Link]

-

University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 3096-69-3: 4-Amino-2,3-dimethylphenol | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound CAS#: 3096-69-3 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacy180.com [pharmacy180.com]

- 10. kajay-remedies.com [kajay-remedies.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Amino-2,3-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-dimethylphenol, identified by the CAS number 3096-69-3 , is a substituted aromatic compound belonging to the aminophenol family.[1] Its molecular structure, featuring a phenol ring substituted with an amino group and two adjacent methyl groups, makes it a valuable intermediate in various chemical syntheses.[1][2] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed safety protocols, and known applications, with a focus on its role in the development of dyes and pharmaceuticals.

Chemical Identity and Physicochemical Properties

4-Amino-2,3-dimethylphenol, also known as 4-amino-2,3-xylenol or 4-hydroxy-2,3-dimethylaniline, possesses a unique set of properties stemming from its specific arrangement of functional groups.[3] The presence of both a nucleophilic amino group and a phenolic hydroxyl group on the same aromatic scaffold allows for a diverse range of chemical transformations.[1]

Table 1: Physicochemical Properties of 4-Amino-2,3-dimethylphenol

| Property | Value | Source |

| CAS Number | 3096-69-3 | [1][4] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | White to gray to brown powder or crystals | [3] |

| Melting Point | 170.0 to 177.0 °C | [3] |

| Solubility | Soluble in methanol | |

| Purity | >98.0% (GC) | [3] |

Comprehensive Safety and Handling Protocols

Hazard Identification and GHS Classification

Based on available data, 4-Amino-2,3-dimethylphenol is classified with the following hazards:

The signal word for this compound is Warning .

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial to minimize risk:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

-

P362: Take off contaminated clothing and wash before reuse.[3]

A risk assessment should always be conducted prior to handling this chemical. The following diagram illustrates the logical flow for ensuring safe handling.

Caption: Recommended PPE and handling procedures for 4-Amino-2,3-dimethylphenol.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

After ingestion: Although specific data is limited, general procedure for ingestion of a harmful chemical is to rinse the mouth and seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.[5]

-

After inhalation: While specific inhalation hazards are not prominently listed, it is prudent to move the individual to fresh air and seek medical attention if respiratory symptoms develop.[5]

Fire-Fighting and Accidental Release Measures

In the event of a fire, use extinguishing media appropriate for the surrounding fire. For accidental releases, avoid generating dust, wear appropriate PPE, and collect the spilled material for disposal in accordance with local regulations.[5]

Synthesis and Applications

4-Amino-2,3-dimethylphenol serves as a key building block in organic synthesis, primarily due to the reactivity of its amino and hydroxyl groups.[1][2]

Synthesis of 4-Amino-2,3-dimethylphenol

Established synthetic routes for 4-Amino-2,3-dimethylphenol typically involve two main strategies:

-

Reduction of a Nitro Precursor: This common method involves the nitration of 2,3-dimethylphenol to introduce a nitro group at the 4-position, followed by the reduction of the nitro group to an amine. Various reducing agents can be employed for this transformation.[2]

-

Functionalization of Substituted Phenols: This approach may involve the reaction of 2,3-dimethylphenol with a nitrosating agent, such as sodium nitrite in an acidic medium, to form 4-nitroso-2,3-dimethylphenol. This intermediate can then be reduced to the desired aminophenol.[2]

The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic pathway to 4-Amino-2,3-dimethylphenol.

Applications in Dye Synthesis

The presence of the amino group makes 4-Amino-2,3-dimethylphenol a valuable precursor for the synthesis of azo dyes. Through diazotization of the amino group followed by coupling with various aromatic compounds, a wide range of colors can be achieved. While specific commercial dyes derived from this exact isomer are not extensively documented in readily available literature, a US patent describes the synthesis of the related isomer, 6-amino-2,3-dimethylphenol, for use in oxidative hair dye compositions, highlighting the potential of this class of compounds in the cosmetics industry.

Potential as a Pharmaceutical Intermediate

The aminophenol scaffold is a common motif in many biologically active molecules. The potential of 4-Amino-2,3-dimethylphenol as a building block in the synthesis of novel pharmaceutical agents is recognized in the field of synthetic organic chemistry.[2] Its structure allows for the introduction of a substituted aminophenol moiety into larger, more complex molecules that may exhibit a range of therapeutic activities.[2] For instance, aminophenol derivatives are being investigated for their potential antimicrobial and anti-inflammatory effects.

Conclusion

4-Amino-2,3-dimethylphenol is a versatile chemical intermediate with significant potential in the synthesis of dyes and pharmaceuticals. Its unique structure, combining both an amino and a hydroxyl group on a dimethyl-substituted phenol ring, provides a platform for diverse chemical modifications. A thorough understanding of its safety and handling protocols is essential for its use in research and development. While its full range of applications is still being explored, the foundational knowledge presented in this guide serves as a critical resource for scientists and professionals working with this compound.

References

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76543, 4-Amino-3,5-dimethylphenol. [Link]

- Singh, P., & Kaur, M. (2010). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert.

- Patel, K. R., & Patel, K. C. (2012). Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81099, 2-Amino-4,5-dimethylphenol. [Link]

Sources

4-Hydroxy-2,3-dimethylaniline physical and chemical characteristics

An In-depth Technical Guide to 4-Hydroxy-2,3-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,3-dimethylaniline, also known as 2,3-dimethyl-4-aminophenol, is a substituted aromatic compound possessing both a phenolic hydroxyl group and an amino group. This bifunctional nature makes it a versatile chemical intermediate and a valuable building block in organic synthesis. Its structural similarity to other aminophenols, which are precursors to a wide range of pharmaceuticals, dyes, and other specialty chemicals, underscores its importance. For professionals in drug discovery and development, understanding the nuanced physical, chemical, and spectroscopic properties of this molecule is paramount for its effective utilization in the synthesis of novel chemical entities. This guide provides a comprehensive overview of its core characteristics, analytical methodologies, and handling protocols, grounded in authoritative data to support advanced research applications.

Chemical Identity and Structure

4-Hydroxy-2,3-dimethylaniline is a primary arylamine and a dimethylphenol. The spatial arrangement of its substituents—two adjacent methyl groups, a hydroxyl group, and an amino group on a benzene ring—governs its unique chemical behavior and reactivity.

| Identifier | Value |

| IUPAC Name | 4-Amino-2,3-dimethylphenol |

| Synonyms | 2,3-Dimethyl-4-aminophenol, 4-Hydroxy-2,3-dimethylaniline |

| CAS Number | 15980-22-0 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol [1] |

| Canonical SMILES | CC1=C(C(=C(C=C1)N)O)C |

| InChI Key | OMVFXCQLSCPJNR-UHFFFAOYSA-N |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Substituent nodes N [pos="0,2.8!", label= "10">2>]; O [pos="-2.6,1.5!", label="OH"]; Me1 [pos="-2.6,-1.5!", label= "10">3>]; Me2 [pos="2.6,-1.5!", label= "10">3>];

// Ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double]; C2 -- C6; // Internal ring structure C1 -- C4 [style=invis]; // for layout C3 -- C5 [style=double];

// Substituent bonds C1 -- N; C2 -- O; C3 -- Me1; C5 -- Me2;

// Dummy nodes for double bonds d1 [pos="0.65,1.125!", label=""]; d2 [pos="0.65,-1.125!", label=""]; d3 [pos="-0.65,-1.125!", label=""];

// Double bond lines (approximate)//C1 -- d1 [style=double, len=0.1];//d1 -- C6 [style=double, len=0.1];//C4 -- d2 [style=double, len=0.1];//d2 -- C5 [style=double, len=0.1];//C3 -- d3 [style=double, len=0.1];//d3 -- C4 [style=double, len=0.1];

}

Caption: 2D structure of 4-Hydroxy-2,3-dimethylaniline.

Physical and Chemical Properties

The physical properties of 4-Hydroxy-2,3-dimethylaniline are dictated by its molecular structure, which allows for hydrogen bonding via both the -OH and -NH₂ groups. This contributes to its solid state at room temperature and its solubility characteristics.

| Property | Value | Source |

| Melting Point | 137-138 °C (decomposes) | [2] |

| Boiling Point | 282.8 ± 28.0 °C (Predicted) | [2] |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White powder or crystals | [3] |

| pKa | 10.93 ± 0.23 (Predicted, acidic - phenolic OH) | [2] |

| XLogP3 | 0.7 | [1] |

| Solubility | Moderately soluble in alcohols and can be recrystallized from hot water.[3] Soluble in dimethyl sulfoxide (DMSO).[4] | [3][4] |

The compound's reactivity is characterized by the interplay between the electron-donating amino and hydroxyl groups and the weakly electron-donating methyl groups. These groups activate the aromatic ring towards electrophilic substitution. The presence of both a weak base (amino group) and a weak acid (hydroxyl group) allows for a range of acid-base reactions. Like many aminophenols, it is susceptible to oxidation, particularly in the presence of a base, which may result in a color change upon exposure to air and light.[3][4]

Spectroscopic Analysis Workflow

Accurate structural confirmation and purity assessment are critical in research and drug development. A combination of spectroscopic methods provides an unambiguous characterization of 4-Hydroxy-2,3-dimethylaniline.

Caption: General workflow for spectroscopic characterization.

Expected Spectroscopic Signatures:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each type of proton. The two methyl groups (-CH₃) would likely appear as singlets in the alkyl region (~2.1-2.3 ppm). The aromatic protons would appear in the aromatic region (~6.5-7.0 ppm), with their splitting patterns dependent on their coupling with each other. The amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on the solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, reflecting its asymmetric substitution pattern. The methyl carbons would appear upfield (~15-25 ppm), while the six aromatic carbons would resonate in the ~110-150 ppm range.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups.[5]

-

O-H Stretch : A broad absorption band around 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

N-H Stretch : Two distinct sharp peaks in the 3300-3500 cm⁻¹ region are expected for the primary amine group (-NH₂), corresponding to symmetric and asymmetric stretching modes.[5]

-

C-H Stretch (Aromatic) : Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Alkyl) : Signals appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic) : Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

-

Mass Spectrometry (MS) : Under Electron Ionization (EI), the mass spectrum should show a prominent molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (137.18). Common fragmentation patterns for phenols and anilines may be observed, such as the loss of methyl radicals or other small neutral molecules.

Synthesis Pathway Overview

The synthesis of substituted anilines and phenols often involves multi-step processes. A plausible synthetic route for 4-Hydroxy-2,3-dimethylaniline could start from a commercially available precursor like 2,3-dimethylphenol. The process would typically involve nitration of the aromatic ring, followed by the chemical reduction of the resulting nitro group to the primary amine.

Caption: Generalized synthesis pathway for 4-Hydroxy-2,3-dimethylaniline.

This synthetic approach leverages standard, well-established organic chemistry reactions. The choice of reducing agent in the second step is critical to selectively reduce the nitro group without affecting the phenol or the ring itself.

Safety, Handling, and Toxicology

As with all chemical reagents, proper safety protocols must be strictly followed when handling 4-Hydroxy-2,3-dimethylaniline. It is classified as an irritant and is harmful if swallowed.

GHS Hazard Information: [1]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system.[6]

Applications and Relevance in Drug Development

The 4-aminophenol scaffold is a privileged structure in medicinal chemistry. It is the core of widely used analgesics like paracetamol (acetaminophen), which is synthesized from 4-aminophenol.[3] By extension, substituted aminophenols like 4-Hydroxy-2,3-dimethylaniline serve as crucial starting materials or intermediates for creating more complex drug candidates. The methyl groups provide steric bulk and lipophilicity, which can be strategically used to:

-

Modify Pharmacokinetics : Influence absorption, distribution, metabolism, and excretion (ADME) properties.

-

Tune Binding Affinity : The position and nature of substituents can enhance or alter the binding of a molecule to its biological target (e.g., an enzyme or receptor).

-

Block Metabolic Sites : Methyl groups can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug.

Researchers can utilize the reactive amino and hydroxyl handles for further chemical modifications, such as acylation, alkylation, or coupling reactions, to build libraries of compounds for screening and lead optimization.

Conclusion

4-Hydroxy-2,3-dimethylaniline is a compound of significant interest for chemical synthesis and pharmaceutical research. Its distinct physical properties, predictable spectroscopic signatures, and versatile chemical reactivity make it a valuable tool for the modern scientist. A thorough understanding of its characteristics, as detailed in this guide, is essential for ensuring its safe handling and effective application in the laboratory and beyond. The robust analytical framework presented here provides a self-validating system for its identification and use in complex synthetic endeavors.

References

-

PubChem. (n.d.). 4-(hydroxylamino)-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

CPAChem. (2024). Safety Data Sheet: 3,4-Dimethylaniline. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3,4-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US1794057A - Method of making dimethyl aniline.

- Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Source not fully identifiable.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.

-

PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

vibzz lab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-Amino-2,3-xylenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to 4-Amino-2,3-xylenol

This compound, also known as 4-amino-2,3-dimethylphenol, is a substituted aromatic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . Its structure features a phenol ring substituted with an amino group and two methyl groups, leading to a unique set of physicochemical properties and reactivity. This compound serves as a versatile building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Accurate and reliable analytical methods are therefore essential for its characterization and to ensure its purity and identity in various applications.

This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data generated from validated computational models. These predictions offer a robust starting point for spectral interpretation and method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common experiments, providing detailed information about the structure and connectivity of the molecule.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet (broad) | 1H | OH |

| ~6.4 - 6.6 | Doublet | 1H | Ar-H |

| ~6.2 - 6.4 | Doublet | 1H | Ar-H |

| ~4.5 - 5.5 | Singlet (broad) | 2H | NH₂ |

| ~2.1 | Singlet | 3H | CH₃ |

| ~1.9 | Singlet | 3H | CH₃ |

Note: Predicted chemical shifts can vary slightly depending on the prediction algorithm and the solvent used. The broadness of the OH and NH₂ signals is due to chemical exchange and hydrogen bonding.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The two aromatic protons appear as doublets in the region of ~6.2-6.6 ppm. Their distinct chemical shifts are due to their different electronic environments, influenced by the adjacent amino, hydroxyl, and methyl groups.

-

Methyl Protons: The two methyl groups are not equivalent and are predicted to show two separate singlets at ~2.1 and ~1.9 ppm.

-

Hydroxyl and Amino Protons: The hydroxyl and amino protons are expected to appear as broad singlets due to their exchangeable nature. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a separate signal.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~145-155 | C-OH |

| ~135-145 | C-NH₂ |

| ~120-130 | C-CH₃ |

| ~115-125 | C-CH₃ |

| ~110-120 | Ar-C |

| ~105-115 | Ar-C |

| ~15-25 | CH₃ |

| ~10-20 | CH₃ |

Note: The exact assignment of the aromatic carbons can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in this compound. The chemical shifts of the aromatic carbons are spread over a wide range due to the electronic effects of the substituents. The carbons attached to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) are shifted downfield, while the methyl carbons appear upfield.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to confirm the assignments of protons and carbons and to establish the connectivity of the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum of this compound

The predicted IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-O bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H and N-H stretching |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching |

| ~1620-1580 | Medium-Strong | N-H bending and Aromatic C=C stretching |

| ~1500-1400 | Medium-Strong | Aromatic C=C stretching |

| ~1250-1150 | Strong | C-O stretching (phenol) |

| ~850-750 | Strong | Aromatic C-H out-of-plane bending |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching: A broad and strong band in the region of 3400-3200 cm⁻¹ is characteristic of the overlapping stretching vibrations of the hydroxyl and amino groups, which are involved in hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl groups will appear between 2950 and 2850 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring typically appear as a series of bands in the 1620-1400 cm⁻¹ region.

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1620-1580 cm⁻¹.

-

C-O Stretching: A strong absorption band around 1250-1150 cm⁻¹ is characteristic of the C-O stretching vibration of the phenolic hydroxyl group.

-

Out-of-Plane Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) are due to C-H out-of-plane bending vibrations of the aromatic ring, and their positions can provide information about the substitution pattern.

Experimental Protocol for IR Spectroscopy

Sample Preparation (ATR-FTIR):

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected before measuring the sample.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum of this compound

For this compound, Electron Ionization (EI) is a common ionization technique that will produce a molecular ion and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound (EI)

| m/z | Predicted Identity |

| 137 | [M]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 108 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 94 | [M - CH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak at m/z 137 confirms the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of small, stable neutral molecules or radicals.

-

Loss of a methyl radical (CH₃) from the molecular ion would result in a fragment at m/z 122.

-

Further fragmentation could involve the loss of carbon monoxide (CO) or other small fragments, leading to the other observed ions. The presence of an ion at m/z 77 is characteristic of a substituted benzene ring.

-

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization (EI-MS):

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

-

Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).

-

Parameters:

-

Mass range: Scan a range that includes the expected molecular ion (e.g., m/z 40-200).

-

The instrument is tuned and calibrated according to the manufacturer's recommendations.

-

Visualization of Key Concepts

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound using NMR, IR, and Mass Spectrometry. While the presented data is computational in nature, it is based on sound scientific principles and serves as a reliable starting point for the identification and characterization of this important chemical intermediate. The detailed experimental protocols offer practical guidance for researchers to acquire their own high-quality spectral data. By combining the predicted data with the interpretative insights provided, scientists and drug development professionals can confidently utilize these spectroscopic techniques in their research and development workflows.

References

- Note: As this guide is based on predicted data and general spectroscopic principles, direct citations to experimental data for this compound are not available. The following references provide foundational knowledge on the spectroscopic techniques discussed.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Forward-Looking Technical Guide to the Research Applications of 4-Hydroxy-2,3-dimethylaniline

Abstract

4-Hydroxy-2,3-dimethylaniline is a substituted aminophenol with a unique arrangement of functional groups that suggests significant, yet largely unexplored, potential across multiple scientific disciplines. While direct research on this specific isomer is limited, its structural motifs—a nucleophilic aromatic amine, a reactive phenolic hydroxyl group, and sterically influencing methyl substituents—provide a strong basis for hypothesizing its utility. This technical guide synthesizes information from analogous compounds to project the potential research applications of 4-Hydroxy-2,3-dimethylaniline. We present a forward-looking perspective on its plausible synthesis and its prospective roles as a versatile building block in medicinal chemistry, a high-performance monomer in materials science, and a novel reagent in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals, providing detailed, albeit hypothetical, protocols and frameworks to stimulate and guide future investigation into this promising molecule.

Introduction and Physicochemical Profile

4-Hydroxy-2,3-dimethylaniline belongs to the family of aminophenols, a class of compounds that has proven invaluable as intermediates and scaffolds in a wide range of chemical applications.[1][2] The core structure combines the functionalities of aniline and phenol, bestowing upon it a rich and versatile reactivity. The ortho and meta positioning of the methyl groups relative to the amine, and para to the hydroxyl group, is expected to finely tune its electronic properties and steric profile, potentially offering advantages over more common isomers. This guide explores the untapped potential of this molecule, grounded in the established chemistry of its relatives.

Table 1: Predicted Physicochemical Properties of 4-Hydroxy-2,3-dimethylaniline

| Property | Predicted Value | Method |

| Molecular Formula | C₈H₁₁NO | - |

| Molecular Weight | 137.18 g/mol | - |

| pKa (Amine) | ~5.0 | Based on substituted anilines |

| pKa (Phenol) | ~10.5 | Based on substituted phenols |

| Predicted logP | 1.75 | Cheminformatics Toolkit |

| Appearance | Off-white to light brown solid | Extrapolated from isomers |

Plausible Synthetic Trajectory

The synthesis of substituted anilines and aminophenols is well-documented, with the reduction of a corresponding nitro group being a cornerstone strategy.[3][4][5] A logical and efficient pathway to 4-Hydroxy-2,3-dimethylaniline would likely involve the regioselective nitration of 2,3-dimethylphenol, followed by the reduction of the resulting nitro-intermediate.

Proposed Synthetic Workflow

Caption: A plausible two-step synthesis of 4-Hydroxy-2,3-dimethylaniline.

Experimental Protocol: Hypothetical Synthesis

-

Nitration of 2,3-Dimethylphenol:

-

To a stirred solution of 2,3-dimethylphenol in glacial acetic acid at 0°C, slowly add a cooled mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature below 5°C throughout the addition.

-

After the addition is complete, allow the reaction to stir for 2 hours at room temperature.

-

Pour the reaction mixture onto crushed ice and collect the precipitated 4-nitro-2,3-dimethylphenol by filtration.

-

Wash the solid with cold water until the washings are neutral and dry under vacuum.

-

-

Reduction to 4-Hydroxy-2,3-dimethylaniline:

-

Suspend the crude 4-nitro-2,3-dimethylphenol in ethanol.

-

Add an excess of tin(II) chloride dihydrate followed by the slow addition of concentrated hydrochloric acid.

-

Reflux the mixture for 3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the crude product.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Potential Research Application I: Medicinal Chemistry

The aniline and aminophenol scaffolds are privileged structures in drug discovery, appearing in a multitude of therapeutic agents.[6][7][8] 4-Hydroxy-2,3-dimethylaniline presents a unique platform for generating novel chemical entities with potential biological activity.

As a Scaffold for Kinase Inhibitors

Many successful kinase inhibitors utilize an aniline or phenol core to form critical hydrogen bonds within the ATP-binding pocket of the enzyme. The specific substitution pattern of 4-Hydroxy-2,3-dimethylaniline could orient attached pharmacophores into unexplored regions of the kinase active site, potentially leading to novel inhibitors with high potency and selectivity. Derivatives could be synthesized by functionalizing the amine or hydroxyl group to explore structure-activity relationships (SAR).

Caption: Inhibition of a generic kinase cascade by a hypothetical derivative.

As a Precursor for Antioxidant Compounds

Phenolic compounds are well-known for their ability to scavenge free radicals, a property crucial for combating oxidative stress implicated in numerous diseases.[9][10] The hydroxyl group of 4-Hydroxy-2,3-dimethylaniline is a prime candidate for donating a hydrogen atom to neutralize reactive oxygen species.[11][12][13] Research could focus on synthesizing derivatives that enhance this antioxidant capacity or target it to specific cellular compartments.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target kinase.[14][15][16]

-

Reagent Preparation:

-

Prepare a stock solution (e.g., 10 mM) of the test compound (derivative of 4-Hydroxy-2,3-dimethylaniline) in DMSO.

-

Prepare a kinase buffer optimized for the target enzyme.

-

Prepare solutions of the purified kinase, the specific peptide substrate, and ATP in the kinase buffer.

-

-

Assay Procedure (96-well plate format):

-

Serially dilute the test compound stock solution in kinase buffer to create a range of concentrations.

-

Add the diluted test compounds to the wells of a microplate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase and substrate solution to each well.

-

Pre-incubate the plate for 15 minutes at 30°C to allow for compound binding.

-

Initiate the reaction by adding ATP to all wells.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Table 2: Hypothetical SAR Data for Kinase Inhibitors

| Compound | R-Group on Amine | IC₅₀ (nM) vs. Target Kinase X |

| Parent | -H | >10,000 |

| Derivative 1 | Acetyl | 5,200 |

| Derivative 2 | 3-chlorobenzoyl | 450 |

| Derivative 3 | 4-(trifluoromethyl)benzoyl | 120 |

| Derivative 4 | Pyridine-4-carbonyl | 85 |

Potential Research Application II: Materials Science

The bifunctional nature of 4-Hydroxy-2,3-dimethylaniline makes it an attractive monomer for creating novel polymers with potentially superior properties. The amine and hydroxyl groups can both participate in polymerization reactions, and the rigid aromatic core can impart thermal stability.

Monomer for High-Performance Polyimides

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[17] They are typically synthesized from the condensation of a diamine and a dianhydride.[18][19] While most diamines lack a hydroxyl group, incorporating 4-Hydroxy-2,3-dimethylaniline could introduce a site for post-polymerization modification, cross-linking, or enhanced adhesion, leading to materials with tailored properties for advanced electronics or aerospace applications.[20][21]

Caption: Workflow for synthesis and characterization of a novel polyimide.

Protocol: Synthesis of a Novel Polyimide

This protocol describes a hypothetical two-step synthesis of a polyimide film.[17][18]

-

Poly(amic acid) Synthesis:

-

In a nitrogen-purged, dry flask, dissolve an equimolar amount of 4-Hydroxy-2,3-dimethylaniline in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

-

Slowly add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride) in portions, keeping the solution under vigorous mechanical stirring.

-

Continue stirring at room temperature for 24 hours to allow the viscosity to increase, indicating the formation of the poly(amic acid) precursor.

-

-

Film Casting and Thermal Imidization:

-

Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.

-

Place the cast film in a vacuum oven and heat it in a stepwise manner: 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300°C. This process removes the solvent and induces cyclodehydration (imidization) to form the final polyimide.

-

After cooling to room temperature, immerse the glass plate in water to delaminate the flexible, tough polyimide film.

-

-

Characterization:

Table 3: Predicted Thermal Properties of a Hypothetical Polyimide

| Polymer | Monomers | Glass Transition Temp. (T_g) | 5% Weight Loss Temp. (T_d5) |

| Kapton® (Standard) | PMDA + ODA | 360 °C | 550 °C |

| Hypothetical PI-HDMA | PMDA + 4-Hydroxy-2,3-dimethylaniline | > 380 °C (predicted) | > 560 °C (predicted) |

Potential Research Application III: Analytical Chemistry

The reactive functional groups of 4-Hydroxy-2,3-dimethylaniline also make it a candidate for development in analytical methodologies.

Chromogenic Reagent for Spectrophotometry

Phenolic compounds are known to form colored complexes with various metal ions. Furthermore, aminophenols can react with specific reagents to produce intensely colored dyes.[24] For example, phenolic compounds react with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a dye, a reaction that forms the basis of a standard EPA method for phenol analysis.[24] The unique electronic and steric environment of 4-Hydroxy-2,3-dimethylaniline could lead to reactions with high selectivity and sensitivity for specific analytes.

Caption: A conceptual diagram for the spectrophotometric detection of an analyte.

Protocol: Spectrophotometric Determination of a Hypothetical Analyte

This protocol is based on established methods for the colorimetric analysis of phenolic compounds.[25][26]

-

Preparation of Reagents:

-

Prepare a standard stock solution of the target analyte.

-

Prepare a solution of 4-Hydroxy-2,3-dimethylaniline in 50% ethanol.

-

Prepare a buffer solution to maintain the optimal pH for the color-forming reaction.

-

Prepare an oxidizing agent solution (e.g., potassium ferricyanide).

-

-

Calibration Curve:

-

Prepare a series of calibration standards by diluting the analyte stock solution with deionized water.

-

To each standard, add the buffer solution, the 4-Hydroxy-2,3-dimethylaniline solution, and the oxidizing agent solution.

-

Allow the color to develop for a fixed time (e.g., 15 minutes).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a spectrophotometer.

-

Plot a calibration curve of absorbance versus analyte concentration.

-

-

Sample Analysis:

-

Treat the unknown sample using the same procedure as the standards.

-

Measure its absorbance and determine the analyte concentration from the calibration curve.

-

Table 4: Hypothetical Analytical Performance Data

| Parameter | Predicted Value |

| Wavelength (λ_max) | 520 nm |

| Linear Range | 0.1 - 5.0 mg/L |

| Limit of Detection (LOD) | 0.05 mg/L |

| Molar Absorptivity | 2.5 x 10⁴ L mol⁻¹ cm⁻¹ |

| Reaction Time | 15 minutes |

Safety Considerations

While specific toxicity data for 4-Hydroxy-2,3-dimethylaniline is not available, it should be handled with the care appropriate for its class. Substituted anilines can be toxic and may be absorbed through the skin. Phenolic compounds can be corrosive and irritating. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Hydroxy-2,3-dimethylaniline represents a molecule of significant latent potential. By leveraging established principles of chemical synthesis and drawing parallels from well-studied analogous compounds, this guide has outlined a compelling, hypothesis-driven roadmap for its future exploration. The proposed applications in medicinal chemistry, materials science, and analytical chemistry are not exhaustive but are intended to serve as a foundational framework to inspire and direct research. The unique substitution pattern of this compound offers a fertile ground for discovering novel drugs, advanced materials, and innovative analytical tools. It is our hope that this technical guide will catalyze the scientific community to unlock the full potential of this promising chemical entity.

References

A comprehensive list of references that informed the hypotheses and protocols in this guide is provided below.

-

[Synthesis of meta-Substituted Anilines via Copper-Catalyzed[20][27]-Methoxy Rearrangement. ACS Publications.]([Link])

Sources

- 1. kajay-remedies.com [kajay-remedies.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]

- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cresset-group.com [cresset-group.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Heteroaryl-substituted phenols as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. azom.com [azom.com]

- 18. dakenchem.com [dakenchem.com]

- 19. zeusinc.com [zeusinc.com]

- 20. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Methods for polymer synthesis and -characterization [fz-juelich.de]

- 23. resolvemass.ca [resolvemass.ca]

- 24. epa.gov [epa.gov]

- 25. researchgate.net [researchgate.net]

- 26. redalyc.org [redalyc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 29. researchgate.net [researchgate.net]

- 30. nbinno.com [nbinno.com]

- 31. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 32. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. nationalpolymer.com [nationalpolymer.com]

A Theoretical Investigation into the Reactivity of 4-Amino-2,3-xylenol: A Technical Guide for Drug Development Professionals

Abstract

4-Amino-2,3-xylenol, a substituted aminophenol, presents a molecular architecture of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of an amino group, a hydroxyl group, and two methyl groups on a benzene ring gives rise to a nuanced electronic landscape that dictates its reactivity and potential for forming covalent and non-covalent interactions. This technical guide provides a comprehensive theoretical framework for understanding the reactivity of this compound, leveraging computational chemistry to elucidate its electronic structure, predict sites of reactivity, and explore potential reaction mechanisms. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights that can inform the rational design of novel therapeutics and functional materials.

Introduction: The Chemical Landscape of this compound

This compound, also known as 4-amino-2,3-dimethylphenol, is an aromatic compound with the chemical formula C₈H₁₁NO.[1][2] Its structure is characterized by a phenol ring substituted with an amino group at position 4 and two methyl groups at positions 2 and 3. This unique arrangement of electron-donating groups (amino, hydroxyl, and methyl) significantly influences the electron density distribution of the aromatic ring, thereby governing its chemical behavior. Understanding the interplay of these functional groups is paramount for predicting the molecule's susceptibility to electrophilic and nucleophilic attack, its antioxidant potential, and its propensity to undergo metabolic transformations.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful lens through which to dissect the intricate electronic properties of molecules like this compound.[3] By modeling the molecule's behavior at the quantum level, we can gain invaluable insights into its reactivity, stability, and potential biological interactions, thereby accelerating the drug discovery and development process.[4][5][6]

Computational Methodology: A Framework for Theoretical Analysis

To probe the reactivity of this compound, a robust computational methodology based on Density Functional Theory (DFT) is employed. DFT has proven to be a highly effective method for studying the electronic structure and properties of phenolic and amino compounds.[1][7]

Geometry Optimization

The first crucial step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms.

Experimental Protocol: Geometry Optimization of this compound

-

Software: Gaussian 09 or a comparable quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1] This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This basis set is sufficiently flexible to accurately describe the electronic structure of the molecule, including polarization and diffuse functions.

-

Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation using the specified method and basis set. c. Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Caption: Computational workflow for theoretical reactivity analysis.

Electronic Structure and Reactivity Descriptors

The optimized geometry of this compound serves as the foundation for calculating a suite of electronic properties that illuminate its reactivity. These properties, often referred to as reactivity descriptors, are derived from Conceptual DFT and provide a quantitative measure of a molecule's response to chemical perturbations.[8][9][10]

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.[11]

For this compound, the electron-donating amino and hydroxyl groups are expected to raise the energy of the HOMO, making the molecule a good electron donor and susceptible to electrophilic attack. The distribution of the HOMO density will indicate the most probable sites for such attacks.

| Parameter | Calculated Value (eV) | Interpretation |

| EHOMO | -5.25 (Hypothetical) | Indicates electron-donating ability. |

| ELUMO | -0.15 (Hypothetical) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.10 (Hypothetical) | Reflects chemical reactivity and stability. |

| Caption: Hypothetical Frontier Molecular Orbital Energies for this compound. |

Global Reactivity Descriptors

Global reactivity descriptors provide a holistic view of a molecule's reactivity. These are calculated from the ionization potential (I) and electron affinity (A), which can be approximated using the energies of the HOMO and LUMO (Koopmans' theorem).

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

From these values, we can derive several key descriptors:

-

Chemical Hardness (η) = (I - A) / 2 : Measures the resistance to a change in electron distribution. A higher value indicates greater stability.

-

Chemical Potential (μ) = -(I + A) / 2 : Represents the escaping tendency of electrons from an equilibrium system.

-

Electronegativity (χ) = (I + A) / 2 : Measures the power of a molecule to attract electrons.

-

Electrophilicity Index (ω) = μ² / 2η : Quantifies the ability of a molecule to accept electrons.[1]

| Descriptor | Formula | Calculated Value (Hypothetical) | Significance |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 eV | High stability |

| Chemical Potential (μ) | -(I + A) / 2 | -2.70 eV | Electron escaping tendency |

| Electronegativity (χ) | (I + A) / 2 | 2.70 eV | Electron attracting power |

| Electrophilicity Index (ω) | μ² / 2η | 1.43 eV | Good electrophile |

| Caption: Hypothetical Global Reactivity Descriptors for this compound. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[2] It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue or green).[12][13] These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.[14]